molecular formula C20H30O4 B13942048 Agn-PC-0JT8DC CAS No. 55252-88-5

Agn-PC-0JT8DC

Cat. No.: B13942048
CAS No.: 55252-88-5
M. Wt: 334.4 g/mol
InChI Key: FMWSHZRIJXQMOO-UHFFFAOYSA-N
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Comparison with Similar Compounds

Agn-PC-0JT8DC can be compared with other clerodane diterpenoids, such as Agn-PC-0CUK9P and Agn-PC-0BWTZX . These compounds share similar structural features but differ in their reactivity and applications. For example, Agn-PC-0CUK9P has shown higher affinity for certain molecular targets, making it more effective in specific catalytic applications . Agn-PC-0BWTZX, on the other hand, has demonstrated superior antibacterial properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and optimize its use in different contexts.

Properties

IUPAC Name

5-(4-carboxy-3-methylbut-3-enyl)-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWSHZRIJXQMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342265
Record name AGN-PC-0JT8DC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55252-88-5
Record name AGN-PC-0JT8DC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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